molecular formula C4H5N3O2 B569303 5-Hydroxycytosine-13C, 15N2 CAS No. 181516-92-7

5-Hydroxycytosine-13C, 15N2

Cat. No.: B569303
CAS No.: 181516-92-7
M. Wt: 130.082
InChI Key: NLLCDONDZDHLCI-XZQGXACKSA-N
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Description

5-Hydroxycytosine-13C, 15N2: is a stable isotope-labeled compound, specifically a labeled form of 5-Hydroxycytosine. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. 5-Hydroxycytosine itself is an oxidized form of cytosine, one of the four main bases found in DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytosine-13C, 15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytosine molecule. This can be achieved through various chemical reactions that introduce these isotopes at specific positions within the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and specific catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound is often carried out by specialized chemical companies that have the capability to handle and incorporate stable isotopes. These companies use advanced techniques and equipment to ensure the high purity and precise labeling of the compound. The production process is typically carried out under controlled conditions to maintain the integrity of the isotopes .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxycytosine-13C, 15N2 can undergo various chemical reactions, including:

    Oxidation: Conversion to other oxidized forms of cytosine.

    Reduction: Reduction back to cytosine or other reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives of cytosine, while reduction may revert it to cytosine .

Scientific Research Applications

5-Hydroxycytosine-13C, 15N2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Hydroxycytosine-13C, 15N2 involves its incorporation into DNA or RNA, where it can participate in various biochemical processes. The labeled isotopes allow researchers to track its movement and interactions within the cell. This compound can affect the stability and function of nucleic acids, influencing processes such as replication, transcription, and repair .

Comparison with Similar Compounds

    5-Hydroxycytosine: The unlabeled form of the compound.

    5-Methylcytosine: Another modified form of cytosine involved in epigenetic regulation.

    5-Formylcytosine: An oxidized derivative of 5-Methylcytosine.

Uniqueness: 5-Hydroxycytosine-13C, 15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in studies requiring detailed analysis of cytosine modifications and their effects on biological processes .

Properties

CAS No.

181516-92-7

Molecular Formula

C4H5N3O2

Molecular Weight

130.082

IUPAC Name

6-amino-5-hydroxy-1H-pyrimidin-2-one

InChI

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1

InChI Key

NLLCDONDZDHLCI-XZQGXACKSA-N

SMILES

C1=NC(=O)NC(=C1O)N

Synonyms

6-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2;  4-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; 

Origin of Product

United States

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